N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

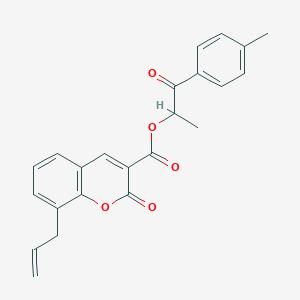

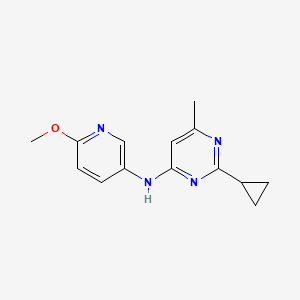

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.

BenchChem offers high-quality N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质激酶抑制

已发现与 N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)萘-1-磺酰胺相关的磺酰胺衍生物是蛋白质激酶的有效抑制剂。例如,异喹啉磺酰胺已显示出对环核苷酸依赖性蛋白激酶(包括 cAMP 依赖性和 cGMP 依赖性蛋白激酶)以及蛋白激酶 C 的显着抑制作用。这些抑制剂在了解蛋白质激酶的调节机制和开发治疗剂中起着至关重要的作用 (Hidaka 等人,1984 年)。

抗癌活性

磺酰胺因其抗癌特性而受到研究。某些 N-芳基苯甲酰胺和 N-芳基苯甲酰胺肟衍生物(包括具有萘磺酰胺部分的那些衍生物)对各种癌细胞系表现出细胞毒性作用。这些化合物已被研究其诱导氧化应激、耗尽谷胱甘肽水平以及选择性地对癌细胞表现出细胞毒性的能力,突出了它们作为抗癌剂的潜力 (Madácsi 等人,2013 年)。

防腐性能

磺酰胺衍生物的防腐性能已在保护金属免受腐蚀的背景下得到研究。含有苯基氨基硫烷基部分的 8-氧喹啉衍生物在抑制钢中的酸腐蚀方面显示出有希望的结果,证明了这些化合物在为工业应用开发新的复杂抑制剂中的应用 (Doroshenko 等人,2017 年)。

荧光传感器和光学材料

磺酰胺衍生物已被用于设计荧光传感器和光学材料。例如,含有磺酰胺部分的铕 (III) 配合物已被开发为荧光 pH 探针,能够监测中性水溶液和生物系统中的 pH 变化。此类材料在生物成像和环境监测应用中具有巨大的潜力 (Zhang 等人,2011 年)。

作用机制

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the ABA signaling pathway, which is essential for plants to resist drought and other abiotic stresses .

Mode of Action

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, also known as AM1, acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) . This inhibition leads to the activation of downstream ABA signaling .

Biochemical Pathways

The compound’s action affects the ABA signaling pathway . This pathway is crucial for plants’ ability to resist abiotic stresses such as drought, cold, and soil salinity . By mimicking ABA and activating this pathway, the compound helps plants overcome these stresses .

Pharmacokinetics

The development of ABA-mimicking ligands like this compound aims to overcome these limitations .

Result of Action

The activation of the ABA signaling pathway by this compound has several effects at the molecular and cellular levels. In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, abiotic stresses such as drought, cold, and soil salinity can affect the ABA signaling pathway and, consequently, the compound’s effectiveness . .

属性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-2-14-24-20-12-11-18(15-17(20)10-13-22(24)25)23-28(26,27)21-9-5-7-16-6-3-4-8-19(16)21/h3-9,11-12,15,23H,2,10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVZGCVEWIMGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)